molecular formula C5H10NNaS2 B12401272 Sodium Diethyldithiocarbamate-d10

Sodium Diethyldithiocarbamate-d10

Cat. No.: B12401272
M. Wt: 181.3 g/mol
InChI Key: IOEJYZSZYUROLN-MFMGRUKYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Diethyldithiocarbamate-d10 is a deuterated form of Sodium Diethyldithiocarbamate, an organosulfur compound with the formula NaS₂CN(C₂H₅)₂. It is a pale yellow, water-soluble salt commonly used as a chelating agent for transition metal ions and as a precursor to various industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium Diethyldithiocarbamate-d10 is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :

CS2+HN(C2H5)2+NaOHNaS2CN(C2H5)2+H2O\text{CS}_2 + \text{HN(C}_2\text{H}_5)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{H}_2\text{O} CS2​+HN(C2​H5​)2​+NaOH→NaS2​CN(C2​H5​)2​+H2​O

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The compound is often crystallized from water as the trihydrate form .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

Sodium Diethyldithiocarbamate-d10 exerts its effects primarily through its metal-chelating properties. It binds to metal ions such as copper, iron, and zinc, forming stable complexes. This chelation inhibits the activity of metal-dependent enzymes, such as superoxide dismutase, leading to various biological effects . The compound also induces oxidative stress by disrupting the redox balance within cells .

Comparison with Similar Compounds

Similar Compounds

    Sodium Dimethyldithiocarbamate: Similar in structure but with methyl groups instead of ethyl groups.

    Zinc Diethyldithiocarbamate: Contains zinc instead of sodium.

    Ammonium Pyrrolidinedithiocarbamate: Contains an ammonium ion and a pyrrolidine ring.

Uniqueness

Sodium Diethyldithiocarbamate-d10 is unique due to its deuterated form, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other dithiocarbamates .

Properties

Molecular Formula

C5H10NNaS2

Molecular Weight

181.3 g/mol

IUPAC Name

sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate

InChI

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2;

InChI Key

IOEJYZSZYUROLN-MFMGRUKYSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=S)[S-])C([2H])([2H])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CCN(CC)C(=S)[S-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.